Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate: is a synthetic organic compound with the molecular formula C₁₆H₁₉NO₄S and a molecular weight of 321.4 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone (such as acetophenone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative under controlled conditions.
Esterification: The carboxyl group is esterified with propanol in the presence of an acid catalyst like sulfuric acid to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amine derivatives.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has been studied for its potential antimicrobial, antioxidant, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as in reducing oxidative stress in biological systems .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties, in particular, have garnered interest for the development of new cancer treatments .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion resistance and enhanced durability .
Mechanism of Action
The mechanism of action of Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant activity is due to its capacity to scavenge free radicals and reduce oxidative damage . In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
- Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
- Butyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Uniqueness
Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, methyl, and butyl counterparts . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-7-21-16(18)14-11(9-22-15(14)17)10-5-6-12(19-2)13(8-10)20-3/h5-6,8-9H,4,7,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIAMFZKQLRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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